molecular formula C10H16N2O B13120031 2-(2-Isopropoxypyridin-3-yl)ethan-1-amine

2-(2-Isopropoxypyridin-3-yl)ethan-1-amine

Cat. No.: B13120031
M. Wt: 180.25 g/mol
InChI Key: BXVKKBMGIZCOGJ-UHFFFAOYSA-N
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Description

2-(2-Isopropoxypyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxypyridin-3-yl)ethan-1-amine typically involves the reaction of 2-bromo-3-isopropoxypyridine with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(OAc)2. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxypyridin-3-yl)ethan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

2-(2-Isopropoxypyridin-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxypyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act on trace-amine associated receptors (TAAR1) and serotonin receptors (5-HT1A), modulating dopaminergic, serotonergic, and glutamatergic circuitry. This interaction can influence various physiological processes, including neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isopropoxypyridin-3-yl)ethan-1-amine is unique due to its specific isopropoxy group attached to the pyridine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-(2-propan-2-yloxypyridin-3-yl)ethanamine

InChI

InChI=1S/C10H16N2O/c1-8(2)13-10-9(5-6-11)4-3-7-12-10/h3-4,7-8H,5-6,11H2,1-2H3

InChI Key

BXVKKBMGIZCOGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=N1)CCN

Origin of Product

United States

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